
5-Chloro-3-methoxy-2-nitropyridine
Overview
Description
5-Chloro-3-methoxy-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O3 It is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to a pyridine ring
Mechanism of Action
Target of Action
It is known that nitropyridines are often used in the synthesis of various pharmaceutical compounds . They can participate in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Nitropyridines are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, including suzuki–miyaura coupling , which can lead to the formation of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methoxy-2-nitropyridine typically involves the nitration of 5-chloro-3-methoxypyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of 5-substituted-3-methoxy-2-nitropyridine derivatives.
Reduction: Formation of 5-chloro-3-methoxy-2-aminopyridine.
Oxidation: Formation of 5-chloro-3-hydroxy-2-nitropyridine or 5-chloro-3-formyl-2-nitropyridine.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting antibacterial and antifungal properties. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with specific biological targets.
Agrochemicals
5-Chloro-3-methoxy-2-nitropyridine is utilized in formulating agrochemicals, contributing to the development of effective pesticides. Its unique properties allow it to target specific pests while minimizing environmental impact.
Material Science
In material science, this compound is explored for its potential in developing advanced materials, particularly polymers that require specific chemical properties for enhanced performance.
Analytical Chemistry
The compound acts as a reagent in various analytical techniques, aiding researchers in detecting and quantifying other chemical substances in complex mixtures.
Research on Nitrogen-Containing Compounds
It is valuable in studies aimed at understanding the behavior and reactivity of nitro compounds, enhancing the broader knowledge in organic chemistry.
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies suggest it may inhibit the growth of certain bacterial strains.
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, indicating significant cytotoxic effects against various cancer cell lines.
Comparative Analysis with Related Compounds
The following table summarizes key structural differences among related compounds and their potential implications for biological activity:
Compound Name | Structural Features | Unique Biological Activity Characteristics |
---|---|---|
This compound | Chlorine at 5-position, methoxy at 3-position | Promising antitumor and antimicrobial activities |
2-Chloro-4-methoxy-5-nitropyridine | Chlorine at 2-position, methoxy at 4-position | Varies in reactivity; potential for different enzyme interactions |
3-Chloro-2-methoxy-5-nitropyridine | Chlorine at 3-position | Unique substitution pattern may affect reactivity |
Case Studies and Research Findings
Several notable studies have explored the biological effects of this compound:
- In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines, revealing an IC50 value indicating significant antiproliferative activity compared to standard chemotherapeutic agents.
- Mechanistic Studies : Investigations have shown that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
- 5-Chloro-2-methoxy-3-nitropyridine
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Chloro-6-methoxy-3-nitropyridine
- 2-Chloro-4-methoxy-5-nitropyridine
Comparison: 5-Chloro-3-methoxy-2-nitropyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, the presence of the methoxy group at the 3-position and the nitro group at the 2-position can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .
Biological Activity
5-Chloro-3-methoxy-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound features a chloro group, a methoxy group, and a nitro group attached to a pyridine ring, which contributes to its unique reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the nitration of 3-methoxy-5-chloropyridine using a nitrating mixture composed of nitric acid and sulfuric acid. This process allows for the selective introduction of the nitro group at the desired position on the pyridine ring .
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including A549 lung adenocarcinoma cells. The compound's mechanism involves the generation of reactive intermediates that can interact with cellular components, leading to apoptosis in cancer cells .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 15.0 | |
HepG2 (Liver Cancer) | 12.5 | |
MCF-7 (Breast Cancer) | 18.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The structure-activity relationship indicates that modifications to the nitro and chloro groups can enhance its antimicrobial efficacy .
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
MRSA (Methicillin-resistant Staphylococcus aureus) | 8 µg/mL | |
E. coli | 16 µg/mL |
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction of the nitro group. These ROS can cause oxidative stress within cells, leading to apoptosis. Additionally, the chloro and methoxy groups influence the compound's binding affinity to various biological targets, enhancing its therapeutic potential .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on A549 cells compared to standard chemotherapeutic agents like cisplatin. The compound exhibited a comparable IC50 value, indicating its potential as an alternative treatment for lung cancer .
- Antimicrobial Resistance : Another study focused on its efficacy against resistant strains of Staphylococcus aureus. The results highlighted the compound's ability to inhibit growth at low concentrations, suggesting its utility in combating antibiotic resistance .
Properties
IUPAC Name |
5-chloro-3-methoxy-2-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRYRVCRBMYYDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576240 | |
Record name | 5-Chloro-3-methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152684-28-1 | |
Record name | 5-Chloro-3-methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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